molecular formula C16H15N3O5S2 B2509779 methyl 3-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1421528-68-8

methyl 3-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2509779
CAS No.: 1421528-68-8
M. Wt: 393.43
InChI Key: BMBOHRLELFHIEY-UHFFFAOYSA-N
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Description

Methyl 3-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with a carboxylate ester and a sulfamoyl group linked to a 3-methyl-4-oxophthalazine moiety. Its synthesis likely involves coupling reactions between thiophene-2-carboxylate derivatives and functionalized phthalazine intermediates, analogous to methods described for structurally related compounds .

Properties

IUPAC Name

methyl 3-[(3-methyl-4-oxophthalazin-1-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S2/c1-19-15(20)11-6-4-3-5-10(11)12(18-19)9-17-26(22,23)13-7-8-25-14(13)16(21)24-2/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBOHRLELFHIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound shares structural motifs with two classes of molecules:

  • Sulfonamide-linked heterocycles: Similar to sulfonylurea herbicides like metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), which feature sulfamoyl bridges linking aromatic systems .
  • Thiophene-carboxylate derivatives : Example 62 in describes a chromen-4-one derivative with a thiophene-2-carboxylate group, highlighting the prevalence of this motif in bioactive molecules. The target compound’s phthalazine group may confer distinct electronic properties compared to pyrazolo-pyrimidine systems in such analogues .

Physicochemical Properties

A comparison of key properties is summarized below:

Property Target Compound Metsulfuron-Methyl Example 62 Compound
Molecular Weight ~407.4 (calculated) 381.4 560.2
Melting Point Not reported 158–163°C 227–230°C
Key Functional Groups Phthalazine, sulfamoyl, thiophene Triazine, sulfamoyl, benzoate Pyrazolo-pyrimidine, thiophene
Synthetic Route Likely Suzuki coupling or SNAr Nucleophilic substitution Suzuki-Miyaura cross-coupling

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